molecular formula C12H20N2O8 B023252 Fructosazine CAS No. 13185-73-4

Fructosazine

Cat. No. B023252
CAS RN: 13185-73-4
M. Wt: 320.3 g/mol
InChI Key: NPWQIVOYGNUVEB-PAUJSFGCSA-N
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Description

Synthesis Analysis

Fructosazine and its derivatives, including 2,5-deoxyfructosazine, are synthesized through various chemical processes. One notable method involves the self-condensation of glucosamine with vinylphenyl boronic acid, used as a catalyst and covalent monomer. This process yields water-compatible molecularly imprinted polymers (MIPs) for fructosazine, facilitating its quantification in natural samples such as plant or food extracts (Henry et al., 2012).

Molecular Structure Analysis

The molecular structure of fructosazine, characterized by its polyhydroxyalkylpyrazine framework, plays a crucial role in its biological activity and interaction with microbial cells. Detailed structural analysis is essential to understand how fructosazine permeabilizes bacterial membranes and exerts its antimicrobial effects by damaging membrane integrity and fragmenting DNA (Bhattacherjee et al., 2016).

Chemical Reactions and Properties

Fructosazine undergoes specific chemical reactions based on its structural properties. For instance, its antimicrobial mechanism involves the generation of singlet oxygen (1O2), which contributes to the damage of bacterial DNA and cell membrane integrity. This reactivity highlights fructosazine's potential in applications requiring antimicrobial properties (Bhattacherjee et al., 2016).

Physical Properties Analysis

The physical properties of fructosazine, such as solubility, crystallinity, and thermal behavior, are influenced by its molecular structure. These properties are critical for its application in various industries, including food and tobacco, where fructosazine enhances flavor notes in products like cigarettes and reconstituted tobacco (Li Gui-rong et al., 2006).

Chemical Properties Analysis

Fructosazine's chemical properties, including its reactivity with other substances and stability under different conditions, are pivotal for its practical applications. The compound's ability to undergo specific reactions under controlled conditions makes it valuable for synthesizing targeted molecules and polymers with desired functionalities (Henry et al., 2012).

Scientific Research Applications

  • Immunomodulation : Fructosazine derivatives, specifically 2,5-deoxyfructosazines, are effective inhibitors of T-cell interleukin-2 production, making them novel immunomodulators (Zhu et al., 2007).

  • Pharmacological Potential : It has potential in drug research and development as identified in traditional Chinese medicine, indicating its relevance in pharmacological research (Fan et al., 2012).

  • Food Science : Fructosazine-organic acids found in glucosamine caramel solutions might serve as flavoring compounds and antimicrobial agents in formulated food systems, offering dual functionality (Hrynets et al., 2016).

  • Diabetes Monitoring : It's closely associated with HbA1c and glucose levels, making it a useful biomarker of hyperglycemia and glucose control in both clinical and epidemiological studies (Malmström et al., 2014).

  • Diabetes Management : Fructosamine is widely used for diabetes monitoring and control as a glycemic marker, especially in patients with unreliable HbA1c measurements (Chen et al., 2016).

  • Antimicrobial Properties : It exerts antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA, indicating a role in battling microbial infections (Bhattacherjee et al., 2016).

  • Genomic Research : Fructosazine derivatives show DNA strand breakage activity, stimulated by Cu2+, suggesting implications in genetic studies and possibly in genomic medicine (Sumoto et al., 1991).

  • Enhancing Bactericidal Effects : When combined with UV-B radiation, fructosazine enhances the bactericidal effect against E. coli strains, suggesting applications in sanitation and medical sterilization (Bhattacherjee et al., 2019).

  • Transport Mechanisms : Understanding fructosazine transport across human intestinal cells can inform drug delivery and absorption studies, indicating its role in biomedical research (Bhattacherjee et al., 2017).

Safety And Hazards

Fructosazine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Fructosazine has been reported to have antimicrobial activity, which suggests potential applications in the medical field . Additionally, an efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst has been reported, which could have implications for the large-scale production of Fructosazine .

properties

IUPAC Name

(1R,2S,3R)-1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQIVOYGNUVEB-PAUJSFGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157227
Record name 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*))

CAS RN

13185-73-4
Record name Fructosazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13185-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Butanetetrol, 1,1'-(2,5-pyrazinediyl)bis-, (1R-(1R*,1'*,2S*,2'S*,3R,3R*))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
S Fujii, R Kikuchi, H Kushida - The Journal of Organic Chemistry, 1966 - ACS Publications
… this product, and he named it as fructosazine having a formula of … , and separated the fructosazine from the reaction mixture … Haas, and Seeliger6 synthesized fructosazine from …
Number of citations: 33 pubs.acs.org
L Jia, Y Wang, Y Qiao, Y Qi, X Hou - RSC Advances, 2014 - pubs.rsc.org
An efficient one-pot dehydration process for convert D-glucosamine hydrochloride (GlcNH2) into 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-…
Number of citations: 54 pubs.rsc.org
A Bhattacherjee, Y Hrynets, M Betti - Journal of agricultural and …, 2016 - ACS Publications
… This study investigated fructosazine’s antimicrobial mechanism of action and compared it to … damage by fructosazine at pH 5 and 7. This study provides evidence that fructosazine exerts …
Number of citations: 16 pubs.acs.org
A Bhattacherjee, Y Hrynets, M Betti - Food chemistry, 2019 - Elsevier
This study investigated the effect of UV-B irradiation and the combinational effect with glucosamine caramel, fructosazine and riboflavin on the antimicrobial activities against Bacillus …
Number of citations: 8 www.sciencedirect.com
A Bhattacherjee, Y Hrynets, M Betti - Journal of agricultural and …, 2017 - ACS Publications
… fructosazine transport. The downregulated GLUT cells line was unable to transport fructosazine. … -2 cells, GLUT1 or GLUT2 and SGLT are mainly responsible for fructosazine transport. …
Number of citations: 14 pubs.acs.org
N Henry, R Delépée, JM Seigneuret, LA Agrofoglio - Talanta, 2012 - Elsevier
Fructosazine and 2,5-deoxyfructosazine are two natural chemicals with various applications as flavoring agents in food and tobacco industry; the 2,5-deoxyfructosazine has also anti-…
Number of citations: 16 www.sciencedirect.com
M Zhao, MM Araújo, S Dal, S Sigrist… - … of Chromatography A, 2016 - Elsevier
This study describes a selective and effective pressurized liquid extraction (PLE) coupled with HPLC-DAD-ESI/MS method for the identification and quantification of three fructosazine …
Number of citations: 10 www.sciencedirect.com
N KASHIGE, T YAMAGUCHI, N MISHIRO… - Biological and …, 1995 - jstage.jst.go.jp
… was believed to be dihydrofructosazine [2,5—bis(D—arabin0-tetrahydroxybutyl)dihydropyrazine], the 2-proton adduct of fructosazine and regarded as a precursor of fructosazine (Fig. 4)…
Number of citations: 46 www.jstage.jst.go.jp
K ITo, M MORI - Food science and technology research, 2007 - jstage.jst.go.jp
… condition, and suggested their formation via fructosazine (bispolyhydroxyalkylpyrazine). The … pathways, 20 mM Of glucosamine, 2,5-fructosazine or 2-HAF with 2 M glutamine in water …
Number of citations: 11 www.jstage.jst.go.jp
L Jia, Y Qiao, CM Pedersen, S Jia, H Ma… - Chemical Engineering …, 2020 - Elsevier
In situ 13 C and 1 H NMR and selective 1D TOCSY spectra have been used for analyzing reactive intermediates in fructose conversion, where fructose with diammonium hydrogen …
Number of citations: 3 www.sciencedirect.com

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